Comparative Anti-Inflammatory Efficacy: Loganic Acid vs. Loganin in Carrageenan-Induced Paw Edema
In a direct comparison of 12 iridoid glycosides, loganic acid demonstrated significant anti-inflammatory activity in the carrageenan-induced mouse paw edema model, achieving a 44.4% inhibition of edema [1]. This contrasts with the activity of loganin, which, along with a mixture of other iridoids, showed its highest efficacy (72-80% inhibition) in the distinct TPA-induced ear edema model [1]. This divergence in model-specific efficacy underscores that these compounds, while structurally related, cannot be considered pharmacologically equivalent.
| Evidence Dimension | In vivo anti-inflammatory activity |
|---|---|
| Target Compound Data | 44.4% inhibition of edema |
| Comparator Or Baseline | Loganin (as part of a mixture) achieved 72.0% to 80.0% inhibition in a different model (TPA-induced ear edema) |
| Quantified Difference | Model-specific activity; loganic acid was the most active compound in the paw edema model among those tested. |
| Conditions | Carrageenan-induced mouse paw edema model. |
Why This Matters
This data demonstrates that loganic acid possesses a distinct, model-specific anti-inflammatory profile compared to its closest analog, loganin, preventing erroneous cross-assumptions about in vivo efficacy.
- [1] S. Máñez, et al. Structural considerations on the iridoids as anti-inflammatory agents. Planta Medica. 1994; 60(5): 410-414. View Source
